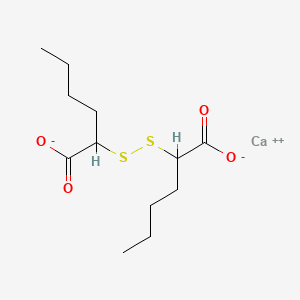
Calcium 2,2'-dithiobishexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 2,2’-dithiobishexanoate is an organosulfur compound with the molecular formula C12H20CaO4S2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of calcium 2,2’-dithiobishexanoate typically involves the reaction of 2,2’-dithiobishexanoic acid with a calcium source such as calcium hydroxide or calcium carbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure complete conversion and high yield .
Industrial Production Methods: In industrial settings, the production of calcium 2,2’-dithiobishexanoate may involve large-scale batch or continuous processes. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize costs. Purification steps such as filtration, crystallization, and drying are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: Calcium 2,2’-dithiobishexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the disulfide bond to thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Calcium 2,2’-dithiobishexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals, polymers, and as an additive in lubricants and coatings
Mechanism of Action
The mechanism of action of calcium 2,2’-dithiobishexanoate involves its interaction with molecular targets such as enzymes and cellular components. The disulfide bond in the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways. This can lead to modulation of enzyme activities, gene expression, and cellular responses to oxidative stress .
Comparison with Similar Compounds
- Calcium 2,2’-dithiobispropanoate
- Calcium 2,2’-dithiobisbutanoate
- Calcium 2,2’-dithiobishexanoate
Comparison: Calcium 2,2’-dithiobishexanoate is unique due to its specific chain length and the presence of the disulfide bond, which imparts distinct chemical and biological properties. Compared to its analogs with shorter or longer chain lengths, it may exhibit different solubility, reactivity, and biological activities .
Properties
CAS No. |
22414-93-3 |
|---|---|
Molecular Formula |
C12H20CaO4S2 |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
calcium;2-(1-carboxylatopentyldisulfanyl)hexanoate |
InChI |
InChI=1S/C12H22O4S2.Ca/c1-3-5-7-9(11(13)14)17-18-10(12(15)16)8-6-4-2;/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16);/q;+2/p-2 |
InChI Key |
JMZNGIWKVGFPQW-UHFFFAOYSA-L |
Canonical SMILES |
CCCCC(C(=O)[O-])SSC(CCCC)C(=O)[O-].[Ca+2] |
Related CAS |
22414-91-1 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















